molecular formula C12H15NOS B13108381 2-Pentylbenzo[d]isothiazol-3(2H)-one

2-Pentylbenzo[d]isothiazol-3(2H)-one

Cat. No.: B13108381
M. Wt: 221.32 g/mol
InChI Key: UALOUGGZTAKDCT-UHFFFAOYSA-N
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Description

2-Pentylbenzo[d]isothiazol-3(2H)-one is a nitrogen- and sulfur-containing heterocyclic compound of significant interest in chemical and pharmaceutical research. This compound belongs to the benzisothiazolinone class, which is widely recognized for its potent antimicrobial properties . Researchers utilize this and similar structures as key biocides in industrial applications, such as in paints, adhesives, and cleaning products, to study their efficacy against a broad spectrum of bacteria, fungi, and yeasts . Beyond its biocidal applications, this pentyl-substituted derivative serves as a valuable synthetic intermediate or model compound in organic and medicinal chemistry. Recent methodological advances focus on the functionalization and oxidation of the benzo[d]isothiazol-3(2H)-one scaffold to create novel derivatives, such as benzo[d]isothiazol-3(2H)-one-1-oxides, which are of interest for their potential biological activities, including antifungal and psychotropic properties . Furthermore, the oxidized form of this scaffold can be transformed into saccharin derivatives, which are important in various research fields . The pentyl side chain at the N-2 position provides a specific lipophilicity that can be crucial for structure-activity relationship (SAR) studies, particularly in the development of new pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-pentyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H15NOS/c1-2-3-6-9-13-12(14)10-7-4-5-8-11(10)15-13/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

UALOUGGZTAKDCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Pentylbenzo D Isothiazol 3 2h One and Its Derivatives

Intramolecular Cyclization Pathways

Intramolecular approaches are a cornerstone for synthesizing the benzo[d]isothiazol-3(2H)-one scaffold, frequently utilizing 2-mercaptobenzamides as the starting material. mdpi.comnih.gov These methods focus on the formation of the crucial nitrogen-sulfur (N–S) bond to complete the heterocyclic ring.

Copper(I)-Catalyzed Oxidative Dehydrogenative Cyclization Approaches

A significant advancement in the synthesis of benzo[d]isothiazol-3(2H)-ones is the use of Copper(I) catalysts to facilitate intramolecular N–S bond formation. mdpi.comorganic-chemistry.org In a method developed by the Kuninobu and Kanai group in 2013, 2-mercaptobenzamides undergo an intramolecular oxidative dehydrogenative cyclization in the presence of a Cu(I) catalyst under an oxygen (O₂) atmosphere, producing a variety of benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.com

The proposed mechanism for this reaction begins with the coordination of the 2-mercaptobenzamide starting material with the Cu(I) catalyst. mdpi.com This complex is then oxidized by O₂, leading to the formation of a copper-sulfur bond. A second oxidation step occurs, followed by reductive elimination, which yields the final benzo[d]isothiazol-3(2H)-one product and regenerates the active Cu(I) catalyst for the next cycle. mdpi.com This catalytic cycle allows for high efficiency and good functional group tolerance. organic-chemistry.org

Table 1: Overview of Copper(I)-Catalyzed Cyclization

Starting Material Catalyst System Atmosphere Key Feature Yield

Electrochemical Dehydrogenative Cyclization Protocols for Benzo[d]isothiazol-3(2H)-ones

In a move towards greener and more sustainable chemistry, electrochemical methods have been developed for the synthesis of the benzo[d]isothiazol-3(2H)-one core. mdpi.com A protocol reported by the Chen group in 2021 utilizes an electrochemical dehydrogenative cyclization to achieve intramolecular N–S bond formation. mdpi.comnih.govresearchgate.net

This process starts with 2-mercaptobenzamides and employs constant-current electrolysis in an undivided cell. mdpi.comnih.gov The reaction is facilitated by an additive such as tetrabutylammonium (B224687) bromide ((n-Bu)₄NBr) and avoids the need for conventional chemical oxidants. mdpi.comresearchgate.net A significant environmental advantage of this protocol is that the only byproduct is hydrogen gas (H₂). mdpi.comnih.gov The mechanism involves the oxidation of the 2-mercaptobenzamide at the anode to generate a disulfide intermediate, which then undergoes cyclization. mdpi.com This method provides moderate to good yields of various benzo[d]isothiazol-3(2H)-ones under mild conditions and in a short reaction time. mdpi.comresearchgate.net

Table 2: Key Aspects of Electrochemical Cyclization

Starting Material Method Additive Byproduct Advantage

KBr-Catalyzed Intramolecular Oxidative Dehydrogenative Cyclization

Metal-free catalytic systems have also proven effective for this transformation. In 2017, a method using potassium bromide (KBr) as a catalyst for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides was reported. mdpi.comnih.gov This reaction proceeds under an oxygen atmosphere and successfully converts the starting materials into the desired benzo[d]isothiazol-3(2H)-one products in excellent yields. mdpi.comresearchgate.net This approach represents a green and sustainable alternative to transition-metal-catalyzed methods. mdpi.com

Table 3: KBr-Catalyzed Synthesis Details

Starting Material Catalyst Atmosphere Key Feature Yield

Intermolecular Coupling and Annulation Strategies

Intermolecular strategies offer alternative pathways to the benzo[d]isothiazol-3(2H)-one scaffold by constructing the ring from separate components, typically involving a 2-halobenzamide and a sulfur source. mdpi.comnih.gov

Transition-Metal-Catalyzed Reactions with Sulfur Sources

Transition metals, particularly copper, are pivotal in catalyzing the reaction between 2-halobenzamides and various sulfur sources to form the benzo[d]isothiazol-3(2H)-one ring system. mdpi.comnih.gov Common sulfur sources employed in these reactions include elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), and carbon disulfide (CS₂). mdpi.comrsc.org

In 2012, the Punniyamurthy group developed a copper(I) chloride (CuCl)-catalyzed reaction using elemental sulfur. mdpi.com This method effectively couples various 2-halobenzamides with S₈ to yield the target products in moderate to good yields. mdpi.com The reactivity of the halo-substituent was found to follow the trend of iodo > bromo > chloro. mdpi.com

The same year, the Xi group utilized potassium thiocyanate (KSCN) as the sulfur source in a similar copper(I)-catalyzed system. mdpi.com More recently, the Chen group reported the use of carbon disulfide (CS₂) as a sulfur source, again under copper(I) catalysis, to prepare a range of benzo[d]isothiazol-3(2H)-ones in moderate to good yields. mdpi.comrsc.org

Table 4: Transition-Metal-Catalyzed Intermolecular Reactions

Starting Material Sulfur Source Catalyst System Key Feature
N-Pentyl-2-halobenzamide S₈ CuCl C-S/N-S bond formation
N-Pentyl-2-bromobenzamide KSCN Cu(I) / 1,10-phenanthroline Reaction in aqueous medium

Cascade Reaction Sequences for Benzo[d]isothiazol-3(2H)-one Scaffold Construction

Many of the intermolecular approaches are classified as cascade (or tandem) reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. mdpi.com These sequences are highly efficient for building complex molecular architectures like the benzo[d]isothiazol-3(2H)-one scaffold.

The copper-catalyzed reactions of 2-halobenzamides with sulfur sources such as S₈ and KSCN are prime examples of cascade processes. mdpi.com These reactions typically involve an initial copper-catalyzed carbon-sulfur (C–S) bond formation, followed by an intramolecular nitrogen-sulfur (N–S) bond cyclization to complete the heterocyclic ring. mdpi.com For instance, the Punniyamurthy group's method with S₈ and the Xi group's approach with KSCN both proceed via this C–S/N–S bond formation cascade. mdpi.com These one-pot syntheses are advantageous as they reduce the number of separate reaction and purification steps, saving time and resources. researchgate.net

Table 5: Summary of Cascade Reaction Strategies

Reactants Catalyst Key Steps Outcome
2-Halobenzamide + S₈ CuCl 1. C-S bond formation2. N-S bond cyclization One-pot synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones

Selective Oxidation and Functionalization of the Benzo[d]isothiazol-3(2H)-one Core

The oxidation of the sulfur atom in the benzo[d]isothiazol-3(2H)-one core is a key transformation, leading to the synthesis of benzo[d]isothiazol-3(2H)-one-1-oxides and 1,1-dioxides (saccharin derivatives). These oxidized compounds are of significant interest due to their biological activities and applications. mdpi.com

A novel and efficient metal-free method for the selective oxidation of benzo[d]isothiazol-3(2H)-ones has been developed using Selectfluor as the oxidant in an aqueous medium. mdpi.comnih.govresearchgate.net This approach offers a green and facile route to access benzo[d]isothiazol-3(2H)-one-1-oxides in excellent yields. mdpi.com The reaction proceeds efficiently at room temperature in a mixture of water and dimethylformamide (DMF). mdpi.comresearchgate.net This method is notable for its simplicity, avoiding the need for metal catalysts and often allowing for purification without column chromatography. mdpi.comnih.gov

The optimized conditions for this selective oxidation involve reacting the benzo[d]isothiazol-3(2H)-one substrate with one equivalent of Selectfluor in a 9:1 mixture of H₂O/DMF for one hour at room temperature. mdpi.com

The synthesis of saccharin (B28170) derivatives, which are benzo[d]isothiazol-3(2H)-one-1,1-dioxides, can be achieved through a sequential, one-pot double oxidation process. mdpi.comresearchgate.net Following the initial selective oxidation to the benzo[d]isothiazol-3(2H)-one-1-oxide using Selectfluor, a second oxidant is introduced to complete the conversion to the 1,1-dioxide. mdpi.com

Among various oxidants tested, meta-Chloroperoxybenzoic acid (m-CPBA) was found to be effective for the second oxidation step, leading to the desired saccharin derivative in high yield. mdpi.com This one-pot method, using Selectfluor and subsequently m-CPBA in aqueous media, provides an efficient pathway to these important compounds. mdpi.comresearchgate.net For instance, 2-butylbenzo[d]isothiazol-3(2H)-one was converted to its corresponding 1,1-dioxide with an 85% yield using this sequential method. mdpi.com

The Selectfluor-mediated oxidation methodology demonstrates broad substrate scope and high functional group tolerance. mdpi.comnih.gov It is effective for a wide range of N-substituted benzo[d]isothiazol-3(2H)-ones. mdpi.com

Specifically, substrates with various linear N-alkyl groups, including N-pentyl (N-amyl), consistently yield the desired benzo[d]isothiazol-3(2H)-one-1-oxide products in excellent yields. mdpi.com The reaction also tolerates branched alkyl groups and benzyl (B1604629) substituents. mdpi.com Furthermore, N-aryl substituted benzo[d]isothiazol-3(2H)-ones are also efficiently oxidized, providing the corresponding 1-oxides in excellent isolated yields. mdpi.com This highlights the versatility and wide applicability of this oxidation protocol. mdpi.comnih.gov

N-SubstituentProductYield (%)
n-Butyl2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide95
n-Amyl (Pentyl)2-Pentylbenzo[d]isothiazol-3(2H)-one-1-oxide96
Benzyl2-Benzylbenzo[d]isothiazol-3(2H)-one-1-oxide96
Phenyl2-Phenylbenzo[d]isothiazol-3(2H)-one-1-oxide97
4-Bromophenyl2-(4-Bromophenyl)benzo[d]isothiazol-3(2H)-one-1-oxide95

Data sourced from Li et al. (2024). mdpi.com

The practical utility of the Selectfluor-mediated oxidation has been demonstrated through its successful implementation on a gram scale. mdpi.comresearchgate.net By slightly modifying the reaction conditions, gram-scale quantities of benzo[d]isothiazol-3(2H)-one-1-oxides were synthesized with high yields. mdpi.comnih.gov For example, the synthesis of 2-butylbenzo[d]isothiazol-3(2H)-one-1-oxide and the unsubstituted benzo[d]isothiazol-3(2H)-one-1-oxide were achieved with 92% and 87% yields, respectively. mdpi.com A key advantage of this scaled-up synthesis is the ability to obtain the pure product without the need for traditional column chromatography purification. mdpi.comnih.gov

Photochemical Synthesis of Benzo[d]isothiazol-3(2H)-one Derivatives

Photochemical methods offer an alternative pathway for the synthesis of complex derivatives starting from the benzo[d]isothiazol-3(2H)-one core, specifically its oxidized saccharin form. These reactions often proceed under mild conditions. nih.govorganic-chemistry.org

The photocyclization of N-(thioalkyl)-saccharins provides a route to various polycyclic sultams. nih.govconicet.gov.arresearchgate.net These photoreactions are typically efficient when conducted under an inert atmosphere and can be promoted using acetone (B3395972) as a triplet sensitizer. nih.govconicet.gov.ar This indicates the involvement of the triplet excited state in the formation of the annulated products. nih.govconicet.gov.ar

The structure of the resulting polycyclic sultam is dependent on the length of the N-thioalkyl chain. conicet.gov.arresearchgate.net For instance, irradiation of N-(methylthiopropyl)-saccharin in acetone yields an annulated endocyclic sulfur-containing product. conicet.gov.arresearchgate.net In contrast, photolysis of N-(methylthiobutyl)-saccharin under the same conditions results in an annulated exocyclic sulfur-containing product. conicet.gov.arresearchgate.net When the chain is extended to N-(methylthiopentyl)-saccharin, a macrocyclic product with an endocyclic sulfur atom is obtained. conicet.gov.arresearchgate.net These reactions are generally selective, yielding the photocyclized products with concomitant dehydration. conicet.gov.arresearchgate.net This method demonstrates how photochemical strategies can be employed to construct diverse and complex heterocyclic systems from saccharin derivatives. nih.govconicet.gov.ar

Reactant (N-(thioalkyl)-saccharin)Product TypeIsolated Yield (%)
N-(methylthiopropyl)-saccharinAnnulated endocyclic sulfur-containing product46
N-(methylthiobutyl)-saccharinAnnulated exocyclic sulfur-containing product57
N-(methylthiopentyl)-saccharinMacrocyclic endocyclic sulfur-containing product45

Data sourced from Oksdath-Mansilla et al. (2017). conicet.gov.arresearchgate.net

Influence of Solvent Atmosphere (Nitrogen vs. Oxygen) on Photochemical Outcomes

The atmospheric conditions under which photochemical reactions are conducted play a pivotal role in determining the reaction pathway and the nature of the resulting products. In the synthesis of this compound and its derivatives, the presence or absence of oxygen can lead to distinctly different molecular structures. Research into related benzisothiazolinone compounds has demonstrated that an inert nitrogen atmosphere and an oxygen-rich environment facilitate competing reaction mechanisms, yielding unique products in each case.

Under a deaerated atmosphere, typically achieved by purging the solvent with nitrogen, the photochemical reaction of 2-aryl-1,2-benzisothiazol-3(2H)-ones has been observed to proceed via a ring-expansion mechanism. researchgate.net This transformation is believed to occur through the homolytic cleavage of the N-S bond upon photoexcitation, generating a biradical intermediate. This intermediate then rearranges to form a more thermodynamically stable seven-membered ring, resulting in the formation of dibenzo[b,f] researchgate.netnih.govthiazepin-11(10H)-ones. researchgate.net This pathway is favored in an inert atmosphere as it prevents the interception of the reactive intermediates by molecular oxygen.

Conversely, when the photochemical reaction is carried out in the presence of molecular oxygen, a different reaction pathway is observed. Oxygen, in its ground triplet state, can act as a quencher for the excited triplet state of the benzisothiazolinone, potentially inhibiting the ring-expansion pathway. More significantly, oxygen can directly participate in the reaction, leading to the formation of oxidation products. Specifically, for 2-aryl-1,2-benzisothiazol-3(2H)-ones, conducting the photolysis in an oxygen atmosphere has been shown to yield 2-aryl-1,2-benzisothiazol-3(2H)-one 1-oxides. researchgate.net In this photooxidation process, it is proposed that the excited benzisothiazolinone sensitizes the formation of singlet oxygen, which then reacts with the substrate to form the oxidized product.

The divergent outcomes of these photochemical reactions underscore the critical importance of controlling the solvent atmosphere. While a nitrogen atmosphere promotes intramolecular rearrangement and ring expansion, an oxygen atmosphere facilitates photooxidation, leading to the incorporation of an oxygen atom into the benzisothiazolinone scaffold. These findings are crucial for the selective synthesis of either the ring-expanded derivatives or the oxidized analogues of this compound.

The following table summarizes the influence of the solvent atmosphere on the photochemical outcomes for 2-aryl-1,2-benzisothiazol-3(2H)-ones, which serves as a model for the expected reactivity of this compound.

Solvent AtmospherePredominant Reaction PathwayMajor Product(s)
Nitrogen Ring ExpansionDibenzo[b,f] researchgate.netnih.govthiazepin-11(10H)-ones
Oxygen Photooxidation2-Aryl-1,2-benzisothiazol-3(2H)-one 1-oxides

Elucidation of Reaction Mechanisms in Benzo D Isothiazol 3 2h One Transformations

Mechanistic Investigations of N-S Bond Formation

The construction of the isothiazolone (B3347624) ring hinges on the formation of the critical nitrogen-sulfur bond. Various methodologies have been developed to achieve this, each proceeding through distinct mechanistic pathways.

Copper(I)-catalyzed intramolecular cyclization of 2-mercaptobenzamides is a prominent method for synthesizing benzo[d]isothiazol-3(2H)-ones. nih.gov A key mechanistic question in these reactions is the involvement of a disulfide intermediate.

In a method developed by the Kuninobu and Kanai group, 2-mercaptobenzamides undergo an intramolecular oxidative dehydrogenative cyclization under a copper(I) catalyst and an oxygen atmosphere to provide excellent yields of the desired product. nih.gov Mechanistic studies for this specific pathway suggest that the reaction does not proceed via the formation of a disulfide intermediate. nih.gov Instead, a proposed mechanism involves the coordination of the 2-mercaptobenzamide to a Cu(I) species, followed by deprotonation and oxidation to a Cu(II) intermediate. Subsequent reductive elimination forms the N-S bond and regenerates the Cu(I) catalyst.

Conversely, in other related oxidative cyclizations, disulfide intermediates are considered central to the mechanism. For instance, in electrochemical syntheses, the proposed pathway begins with the anodic oxidation of 2-mercaptobenzamide to form a thiyl radical intermediate. nih.gov This intermediate then undergoes intermolecular coupling to yield a disulfide. nih.gov Subsequent oxidation of this disulfide intermediate facilitates the intramolecular cyclization and deprotonation to afford the final benzo[d]isothiazol-3(2H)-one product. nih.gov Similarly, mechanistic studies of reactions mediated by potassium bromide in an oxygen atmosphere also indicate that disulfides may be involved in the process. nih.govmdpi.com

These findings highlight that the role of disulfides as reaction intermediates is highly dependent on the specific catalytic system and reaction conditions employed for the N-S bond formation.

Table 1: Proposed Intermediates in N-S Bond Formation Pathways

Reaction TypeKey Intermediate(s)Proposed RoleSource
Cu(I)-Catalyzed (O₂ oxidant)Coordinated Cu(I)/Cu(II) complexesDisulfide intermediate is NOT involved. nih.gov nih.gov
Electrochemical CyclizationThiyl radical, DisulfideDisulfide is a central intermediate formed after initial oxidation. nih.gov nih.gov
KBr/O₂ MediatedBromine, DisulfideDisulfide is a likely intermediate in the catalytic cycle. nih.govmdpi.com nih.govmdpi.com

Photochemical methods offer a mild and chemoselective alternative for the synthesis of benzo[d]isothiazol-3(2H)-ones. organic-chemistry.org These reactions often proceed through mechanisms involving intramolecular electron transfer (ET), a process where an electron moves from one functional group (the donor) to another (the acceptor) within the same molecule upon photoexcitation. youtube.comresearchgate.net

In the context of forming the benzo[d]isothiazol-3(2H)-one scaffold, a precursor molecule can be designed with appropriate donor and acceptor moieties. Upon absorption of light, the molecule is promoted to an excited state. youtube.com If the thermodynamics are favorable, an intramolecular electron transfer can occur, generating a radical ion pair within the molecule. researchgate.net This charge separation can activate the molecule for subsequent bond formation.

The general mechanism for photoinduced electron transfer can be described by the Rehm-Weller equation, which relates the rate of electron transfer to the free energy change of the process. youtube.com The driving force for the reaction is the energy absorbed from light. youtube.com For the cyclization to form a benzo[d]isothiazol-3(2H)-one, this ET process would be the key step that initiates the N-S bond formation, leading to the cyclized product after subsequent steps. Spectroscopic and computational studies are often used to substantiate the mechanism of triplet energy transfer in such photochemical reactions. nih.gov

Oxidative Mechanism Pathways

Oxidation is fundamental to many synthetic routes leading to benzo[d]isothiazol-3(2H)-ones, either by forming the N-S bond through oxidative cyclization or by modifying precursors into suitable substrates.

Selectfluor is a powerful electrophilic fluorinating agent that can also act as an oxidant, often reacting via a single-electron transfer (SET) mechanism. nih.gov In an SET process, a single electron is transferred from the substrate to the oxidant, generating a radical cation from the substrate and a radical anion from the oxidant.

In the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-alkylthiobenzamide precursors, Selectfluor is used to mediate the cyclization. nih.gov While one proposed pathway involves the formation of a transient fluorosulfonium salt via nucleophilic attack of the sulfur on the fluorine atom of Selectfluor, an alternative or concurrent SET mechanism is plausible. nih.govnih.gov

According to studies on Selectfluor-mediated reactions, the operating mechanism can be influenced by the electronic properties of the substrate. nih.gov Substrates with higher electron density are more likely to undergo oxidation through an SET pathway. nih.gov In such a scenario, the 2-alkylthiobenzamide would transfer a single electron to Selectfluor, forming a radical cation. This highly reactive intermediate would then undergo intramolecular cyclization to form the N-S bond, ultimately leading to the benzo[d]isothiazol-3(2H)-one product after further steps.

The elucidation of oxidative mechanisms relies heavily on the identification and characterization of transient intermediates. Various studies on the synthesis of benzo[d]isothiazol-3(2H)-ones have proposed several key intermediates.

Fluorosulfonium Salts : In the Selectfluor-mediated cyclization of 2-alkylthiobenzamides, a transient fluorosulfonium salt is proposed as a key intermediate. nih.gov This species is formed by the reaction of the thioether with Selectfluor and subsequently undergoes intramolecular cyclization to form a cyclic sulfonium salt before yielding the final product. nih.gov

Metal-Complexed Species : In transition-metal-catalyzed reactions, the substrate forms complexes with the metal center. For instance, in a copper-catalyzed cascade reaction involving 2-halobenzamides, an initial oxidative addition of the benzamide to the copper catalyst forms an intermediate which, after ligand exchange and reductive elimination, leads to the product. mdpi.comresearchgate.net

S-Acylthiosalicylamides : In certain organocatalytic oxidation-reduction-condensation reactions, S-acylthiosalicylamides are generated as key electrophilic intermediates. nih.gov These species are then intercepted by amines to form amide bonds, regenerating a mercaptobenzamide that is re-oxidized to the benzoisothiazolone to complete the catalytic cycle. nih.gov

Table 2: Identified or Proposed Intermediates in Oxidative Reactions

Reaction TypeReagentsKey Intermediate(s)Source
Thioether Cyclization2-Alkylthiobenzamide, SelectfluorFluorosulfonium salt, Cyclic sulfonium salt nih.gov
Cascade Reaction2-Halobenzamide, S₈, Nano-NiFe₂O₄Ni-complexed benzamide, Thiolated intermediates nih.govmdpi.com
Oxidation-Reduction-CondensationBenzoisothiazolone, Carboxylic Acid, TriethylphosphiteS-Acylthiosalicylamide nih.gov
Electrochemical Synthesis2-MercaptobenzamideDisulfide nih.gov

Advanced Mechanistic Study Techniques

A variety of advanced techniques are employed to investigate the intricate mechanisms of benzo[d]isothiazol-3(2H)-one transformations. These methods provide evidence for proposed pathways and help identify reactive intermediates.

Spectroscopic and Crystallographic Methods : Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for identifying the structure of starting materials, products, and stable intermediates. X-ray crystallography provides unambiguous structural confirmation of products and can occasionally be used to characterize crystalline intermediates. nih.gov

Electrochemical Studies : Cyclic voltammetry and other electrochemical methods are used to measure the oxidation and reduction potentials of reactants. researchgate.net This data is crucial for assessing the feasibility of proposed electron transfer steps in both electrochemical and photochemical reactions. nih.govresearchgate.net

Computational Chemistry : Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivity. nih.govnih.gov These theoretical studies provide a deeper understanding of the reaction mechanism at a molecular level.

Radical-Trapping Experiments : To confirm the involvement of radical intermediates, such as those formed in SET or photochemical processes, radical-trapping agents are added to the reaction. The formation of a trapped adduct provides strong evidence for a radical-based mechanism. researchgate.net

Luminescence and Quenching Studies : For photochemical reactions, techniques like Stern-Volmer fluorescence quenching studies are used to investigate the kinetics of electron and energy transfer processes between the photoexcited molecule and other species in the reaction. researchgate.netresearchgate.net

Free Radical Trapping Experiments

To probe the involvement of radical intermediates in reaction pathways, free radical trapping experiments are a crucial tool. These experiments introduce a stable radical species, known as a radical trap, into the reaction mixture. If a radical mechanism is at play, the trap will react with the transient radical intermediates, forming a stable adduct and consequently inhibiting or completely suppressing the formation of the expected product.

In the context of benzo[d]isothiazol-3(2H)-one transformations, such experiments have been instrumental in elucidating the mechanism of oxidation reactions. For instance, in a study on the metal-free, Selectfluor-mediated oxidation of 2-butylbenzo[d]isothiazol-3(2H)-one to its corresponding 1-oxide, the potential for a single-electron transfer (SET) mechanism was investigated. nih.gov The addition of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), a well-known radical scavenger, to the reaction resulted in the suppression of the formation of the oxidized product, and the starting material was recovered. nih.gov This outcome strongly indicates that the reaction proceeds, at least in part, through a radical pathway, where Selectfluor acts as a SET oxidant. nih.gov

Table 1: Results of Free Radical Trapping Experiment in the Oxidation of 2-Butylbenzo[d]isothiazol-3(2H)-one. nih.gov
ReactionAdditiveObservationMechanistic Implication
Oxidation of 2-butylbenzo[d]isothiazol-3(2H)-one with SelectfluorNone (Control)Formation of 2-butylbenzo[d]isothiazol-3(2H)-one-1-oxideN/A
Oxidation of 2-butylbenzo[d]isothiazol-3(2H)-one with SelectfluorTEMPOSuppression of product formation; recovery of starting materialReaction likely proceeds via a free radical pathway

Electrochemical and Laser Time-Resolved Spectroscopic Studies for Mechanistic Insights

Electrochemical Studies

Electrochemical methods offer a powerful lens through which to view reaction mechanisms, particularly for redox processes. By controlling the electrical potential and measuring the current, researchers can initiate and monitor electron transfer steps directly. In the synthesis of the benzo[d]isothiazol-3(2H)-one core, electrochemical techniques have been used to achieve dehydrogenative cyclization.

For example, an electrochemical protocol for the synthesis of various benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides via intramolecular N–S bond formation has been reported. nih.govresearchgate.net This process is conducted through constant-current electrolysis in an undivided cell. nih.gov The proposed mechanism for this transformation involves the initial oxidation of the 2-mercaptobenzamide starting material at the anode. nih.gov This step generates a key intermediate which then undergoes further reactions, including intermolecular coupling and deprotonation, to ultimately yield the cyclized benzo[d]isothiazol-3(2H)-one product. nih.gov Such studies are significant as they highlight a green and sustainable alternative to chemical oxidants, using electricity to drive the reaction. nih.govresearchgate.net

Laser Time-Resolved Spectroscopic Studies

Laser time-resolved spectroscopy is a sophisticated technique used to observe and characterize short-lived reaction intermediates, such as excited states and radicals, on timescales ranging from femtoseconds to milliseconds. In a typical pump-probe experiment, an initial laser pulse (the pump) initiates a chemical reaction, and a second, time-delayed pulse (the probe) interrogates the state of the system. By varying the delay time between the pump and probe pulses, it is possible to map the temporal evolution of transient species and thus construct a detailed picture of the reaction dynamics.

While specific laser time-resolved spectroscopic studies on 2-pentylbenzo[d]isothiazol-3(2H)-one were not identified in the reviewed literature, this technique holds significant potential for elucidating its reaction mechanisms. For transformations believed to involve radical intermediates, as suggested by trapping experiments, this method could be used to directly detect and characterize the transient radicals involved. It could provide information on their formation and decay kinetics, helping to validate proposed mechanistic pathways and providing a deeper understanding of the reaction coordinate.

Computational Approaches to Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT) energy calculations for reaction coordinate diagrams)

Computational chemistry provides a powerful, non-experimental method for investigating reaction mechanisms. Density Functional Theory (DFT) is a particularly prominent computational tool that allows for the calculation of the electronic structure of molecules. These calculations can be used to determine the geometries and energies of reactants, products, transition states, and intermediates along a proposed reaction pathway.

By mapping these energies, a reaction coordinate diagram can be constructed, which provides a quantitative depiction of the energy barriers (activation energies) and the stability of intermediates. This information is invaluable for determining the feasibility of a proposed mechanism.

For classes of compounds related to this compound, DFT calculations have been successfully applied. For instance, studies on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives have used DFT at the M06-2x/6-311++G(d,p) level of theory to analyze molecular structure, stability, and electronic properties, which are foundational to understanding reactivity. researchgate.net Such computational models can elucidate the effects of different substituents and solvents on the stability and reactivity of the molecule. researchgate.net

In the context of the transformations of this compound, DFT could be used to:

Calculate the energy profile for the proposed radical oxidation pathway, identifying the transition state for the single-electron transfer and subsequent steps.

Investigate the intermediates proposed in the electrochemical synthesis of the benzo[d]isothiazol-3(2H)-one ring system. nih.gov

Compare the energy barriers for different potential mechanisms (e.g., concerted vs. stepwise, radical vs. polar) to predict the most likely reaction pathway.

By combining the theoretical insights from DFT with experimental evidence from trapping and spectroscopic studies, a comprehensive and well-supported understanding of the reaction mechanisms for this compound can be achieved.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned in the Article.
Compound Name
This compound
Benzo[d]isothiazol-3(2H)-one
2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO)
2-Butylbenzo[d]isothiazol-3(2H)-one
2-Butylbenzo[d]isothiazol-3(2H)-one-1-oxide
Selectfluor
2-Mercaptobenzamide
3-Phenylbenzo[d]thiazole-2(3H)-imine

Computational Chemistry and Theoretical Modeling of 2 Pentylbenzo D Isothiazol 3 2h One Systems

Electronic Structure Characterization and Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Theoretical methods are instrumental in characterizing the distribution of electrons and energy levels within the benzisothiazolinone scaffold.

Quantum chemical calculations are essential for elucidating the electronic properties of heterocyclic compounds. High-level ab initio quantum chemical calculations, such as the G3(MP2)//B3LYP composite method, have been employed to determine the gas-phase standard molar enthalpy of formation for the parent compound, 1,2-benzisothiazol-3(2H)-one. researchgate.net Such methods provide precise thermochemical data by approximating solutions to the Schrödinger equation, offering deep insights into the molecule's stability. rsc.orgcuny.edu For instance, quantum calculations have been used to explore the reaction mechanisms and support the structures of intermediates formed during the advanced oxidation of related compounds like 2-methylbenzoisothiazol-3-one. researchgate.net These calculations are critical for understanding reaction pathways and molecular stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules by focusing on the electron density. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), are applied to optimize molecular geometries and predict a range of properties. researchgate.netresearchgate.netijcce.ac.ir For benzothiazole (B30560) derivatives, DFT has been used to examine various electronic parameters and support experimental findings. nih.govugm.ac.id These studies help in understanding the structure-activity relationship and properties of benzisoxazole and benzothiazole derivatives. researchgate.net The method is also valuable for calculating global chemical reactivity descriptors, which provide a quantitative basis for a molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: This table is illustrative of typical DFT outputs for heterocyclic compounds and not specific to 2-Pentylbenzo[d]isothiazol-3(2H)-one, for which specific data is not available in the cited literature.)

DescriptorSymbolTypical Calculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -5.5Energy of the outermost electron orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -0.5Energy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE4.5 to 5.5Difference between HOMO and LUMO energies; indicates chemical reactivity and stability.
Ionization PotentialIP6.5 to 5.5The minimum energy required to remove an electron from the molecule.
Electron AffinityEA1.5 to 0.5The energy released when an electron is added to the molecule.
Electronegativityχ3.5 to 4.0A measure of the ability of the molecule to attract electrons.
Chemical Hardnessη2.25 to 2.75A measure of resistance to change in electron distribution.

This interactive table provides an overview of key molecular properties that can be determined using DFT calculations.

The interaction of molecules with light is governed by their excited-state properties. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying electronic transitions and predicting photophysical properties like absorption and emission spectra. rsc.orgmdpi.com Theoretical studies on related heterocyclic systems, such as alloxazines and BODIPY dyes, have demonstrated how TD-DFT can elucidate the nature of non-radiative decay pathways and the influence of substituents on photophysical behavior. rsc.orgmdpi.com These computational approaches can predict how modifications to the benzisothiazolinone structure, such as the addition of the N-pentyl group, might tune its absorption and emission characteristics, which is crucial for applications in materials science and photobiology. sciforum.net

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and intermolecular interactions over time. For derivatives of the benzo[d]isothiazole scaffold, MD simulations have been used to explore their binding stability with protein targets. nih.gov By simulating the physical movements of the ligand-protein complex, researchers can assess the stability of binding poses predicted by docking studies. nih.gov These simulations can reveal crucial information about the flexibility of the ligand, the role of solvent molecules, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net This detailed understanding of the dynamic behavior is vital for rational drug design and predicting the affinity of a molecule for its biological target.

Predictive Modeling for Structure-Activity Relationship (SAR)

Predictive modeling aims to establish a quantitative relationship between the chemical structure of a compound and its biological activity. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely applied to benzisothiazole and benzothiazole derivatives to understand their mechanism of action and to screen for potential biological targets. nih.govresearchgate.netnih.gov Docking studies have been used to explore the binding mode of benzo[d]isothiazole derivatives with targets like the PD-L1 protein, revealing key interactions with specific amino acid residues. nih.gov The process involves placing the ligand in the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. The results provide insights into the crucial chemical groups responsible for binding, such as hydrogen bond donors/acceptors and hydrophobic moieties, which is essential for designing more potent and selective inhibitors. nih.govbiointerfaceresearch.com

Table 2: Common Biological Targets for Benzothiazole Derivatives in Docking Studies (Note: This table is based on studies of the broader benzothiazole class, as specific targets for this compound are not detailed in the provided search context.)

Target ProteinPDB IDTherapeutic AreaKey Interacting Residues (Example)
Programmed cell death-ligand 1 (PD-L1)-Cancer ImmunotherapyIle54, Tyr56, Met115, Ala121, Asp122, Lys124
DNA Gyrase3G75Antimicrobial-
p56lck Tyrosine Kinase1QPCCancerHinge region, Allosteric site
Dihydropteroate Synthase (DHPS)-AntimicrobialLys220
Cytochrome P450 3A4 (CYP3A4)-Drug MetabolismPHE213, GLY481, VAL313

This interactive table summarizes examples of protein targets that have been investigated in molecular docking studies involving the benzothiazole scaffold.

In Silico Clarification of Hypothetical Binding Modes

In silico molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For derivatives of the benzo[d]isothiazol-3(2H)-one scaffold, these studies are crucial in rationalizing their biological activity and guiding the design of more potent and selective analogs. While no specific studies for this compound were identified, research on similar heterocyclic compounds demonstrates that the binding mode is largely governed by the core scaffold's ability to form key interactions, with the N-alkyl substituent influencing the molecule's orientation and access to specific pockets within the binding site.

Analysis of Interaction Networks and Binding Energies

Following the prediction of a binding pose through molecular docking, a more detailed analysis of the interaction network and the estimation of binding energies are performed to assess the stability of the ligand-protein complex. This is often accomplished using molecular dynamics (MD) simulations and post-simulation analyses like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

Interaction Networks: The stability of a ligand in a protein's binding site is determined by a complex network of interactions. For a compound like this compound, these would hypothetically include:

Hydrogen Bonds: The carbonyl oxygen of the isothiazolone (B3347624) ring is a potential hydrogen bond acceptor, interacting with donor residues like arginine, lysine, or serine in the protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring and the pentyl chain are the primary contributors to hydrophobic interactions. The aromatic ring can engage in π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The pentyl group would form van der Waals contacts within a hydrophobic pocket.

Other Interactions: The sulfur atom in the isothiazole (B42339) ring could potentially participate in non-conventional interactions, further stabilizing the complex.

Binding Energies: The binding free energy (ΔG_bind) is a critical parameter that quantifies the affinity of a ligand for its target. Lower, more negative binding energies indicate a more stable complex. While specific data for this compound is unavailable, computational studies on analogous systems allow for the creation of a hypothetical data table illustrating the contributions of different energy components to the total binding energy.

Hypothetical Binding Energy Contributions for this compound with a Generic Kinase Target

Energy ComponentValue (kcal/mol)Description
ΔG_bind-9.8The overall predicted binding free energy, indicating a favorable interaction.
Van der Waals Energy-45.2Major favorable contribution from hydrophobic and nonpolar interactions of the pentyl group and benzene ring.
Electrostatic Energy-12.5Favorable contribution from polar interactions, such as hydrogen bonds involving the carbonyl group.
Polar Solvation Energy+50.1Unfavorable energy required to desolvate polar groups of the ligand and protein upon binding.
Nonpolar Solvation Energy-2.2Favorable energy contribution from the hydrophobic effect.

Table 1: A representative, hypothetical breakdown of binding energy components for this compound. These values are illustrative and not based on experimental or specific computational results for this compound.

Structure Activity Relationship Sar Principles and Molecular Recognition of Benzo D Isothiazol 3 2h One Derivatives

Impact of N-Substituent Modifications on Molecular Interactions

The substituent at the 2-position (N-position) of the benzo[d]isothiazol-3(2H)-one ring plays a critical role in defining the compound's biological activity and target specificity. A diverse range of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems, can be introduced at this position, profoundly influencing molecular interactions. nih.govmdpi.com

Research into monoacylglycerol lipase (B570770) (MGL) inhibitors has demonstrated the importance of the N-substituent. Structure-activity relationship studies revealed that various substitutions on the nitrogen atom of the benzisothiazolinone nucleus are crucial for potency. nih.gov For instance, N-octylbenzisothiazolinone was identified as an effective MGL inhibitor, highlighting how a lipophilic alkyl chain can direct the molecule to interact with specific cysteine residues near the enzyme's catalytic site. nih.gov

Similarly, in the development of inhibitors for other enzymes, such as human leukocyte elastase (HLE), modifications at the N-position have been central. researchgate.net The attachment of larger groups like phthalimidyl or quinazolinyl directly to the nitrogen atom has produced compounds with significant inhibitory activity against HLE. researchgate.net Furthermore, studies on derivatives targeting sigma receptors have shown that altering the N-substituent, often by introducing a linker chain connected to a cyclic amine, dramatically affects binding affinity and selectivity. nih.govnih.gov A systematic investigation where the linker length and the size of the terminal aminocycloalkane ring were varied revealed that even minor changes could shift binding affinity by orders of magnitude. nih.gov

The nature of the N-substituent also impacts the physicochemical properties of the molecule, which in turn affects its ability to be chemically modified. For example, a wide variety of N-substituted benzo[d]isothiazol-3(2H)-ones, bearing linear alkyl groups (methyl, ethyl, n-propyl, n-butyl), branched alkyl groups (iso-propyl, sec-butyl), and aryl groups, have been shown to be compatible with selective oxidation reactions. mdpi.com This tolerance allows for the generation of diverse libraries of compounds for further biological screening.

Table 1: Effect of N-Substituent Modification on Sigma Receptor Binding Affinity Note: This data is for the related benzo[d]thiazol-2(3H)-one scaffold but illustrates the principle of N-substituent impact.

Compound IDLinker Length (CH₂)nAmine Ringσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
5a 3Azepane4.117543
5b 4Azepane3.29831
8a 2Azepane4.52175483
8c 4Azepane1.011.511.5
11a 2Piperidine1.417.213
11b 3Piperidine6.14.30.7

Data sourced from a study on benzo[d]thiazol-2(3H)one derivatives, illustrating SAR principles applicable to the isothiazolone (B3347624) scaffold. nih.gov

Influence of Core Scaffold Oxidation States on Molecular Recognition Profiles

Altering the oxidation state of the sulfur atom within the benzo[d]isothiazol-3(2H)-one core is a powerful strategy for modulating molecular recognition. The sulfur can exist in three primary oxidation states: the native sulfide (B99878) (benzo[d]isothiazol-3(2H)-one), the S-oxide (benzo[d]isothiazol-3(2H)-one-1-oxide), and the S,S-dioxide or sultam (benzo[d]isothiazol-3(2H)-one-1,1-dioxide), the latter being commonly known as saccharin (B28170) when unsubstituted at the nitrogen. nih.govresearchgate.net

Each oxidation state imparts distinct electronic and steric properties to the molecule, leading to different biological activities. The benzo[d]isothiazol-3(2H)-one-1-oxides have garnered attention for their promising biological properties, including antifungal, anxiolytic, and psychotropic activities. nih.gov The introduction of a single oxygen atom on the sulfur changes the geometry and polarity of the heterocycle, allowing it to interact with a different set of biological targets compared to its non-oxidized parent. nih.gov

Further oxidation to the 1,1-dioxide (sultam) state dramatically alters the scaffold's properties again. These sultam derivatives have been investigated as potent and selective inhibitors of serine proteases, such as human leukocyte elastase (HLE) and chymotrypsin. researchgate.net The inhibitory capacity of these N-arylbenzisothiazolinone 1,1-dioxides is directly related to the electron-withdrawing capability of the aryl substituents, indicating that the electronic nature of the sultam core is key to its mechanism of action. researchgate.net The highly oxidized sulfur atom enhances the electrophilicity of the adjacent carbonyl group, making it a target for nucleophilic attack by residues in the enzyme's active site.

Table 2: Biological Activities Associated with Different Scaffold Oxidation States

Core ScaffoldSulfur Oxidation StateAssociated Biological Activities
Benzo[d]isothiazol-3(2H)-oneSulfideAntimicrobial, Antineoplastic, MGL Inhibition nih.govnih.govresearchgate.net
Benzo[d]isothiazol-3(2H)-one-1-oxideSulfoxideAntifungal, Anxiolytic, Psychotropic nih.gov
Benzo[d]isothiazol-3(2H)-one-1,1-dioxideSulfone (Sultam)Serine Protease (HLE, Chymotrypsin) Inhibition, Sweetener (Saccharin) researchgate.netresearchgate.net

Conformational Flexibility and Ligand-Receptor Fit in Molecular Interactions

The interaction between a benzo[d]isothiazol-3(2H)-one derivative and its biological receptor is a dynamic process governed by the conformational flexibility of both the ligand and the receptor. The traditional "lock-and-key" model is often insufficient to describe these interactions; instead, the concept of "induced fit" is more appropriate, wherein the binding site can undergo conformational changes to better accommodate the ligand.

The conformational freedom of a ligand is largely determined by its rotatable bonds. For derivatives of 2-pentylbenzo[d]isothiazol-3(2H)-one, the N-pentyl group possesses significant conformational flexibility. This flexibility allows the alkyl chain to adopt various spatial arrangements to fit optimally within a receptor's binding pocket. Computational studies on related structures, such as 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, have shown that multiple low-energy conformers can exist, differing only in the orientation of the N-substituent. core.ac.uk This conformational landscape is critical, as only specific conformers may be able to bind productively to the target receptor.

Furthermore, the receptor itself is not a static entity. The amino acid side chains that form the binding pocket can rearrange upon ligand binding. mdpi.com This flexibility is a major challenge and a critical consideration in computational drug design. Docking algorithms that treat the receptor as rigid may fail to identify correct binding modes, especially when significant protein rearrangement occurs. Therefore, advanced computational methods that allow for dynamic rearrangement of binding site side chains are essential for accurately predicting the ligand-receptor fit and for the successful design of novel inhibitors based on the benzo[d]isothiazol-3(2H)-one scaffold.

Rational Design Strategies for Modulated Molecular Recognition Based on Structural Modifiers

Rational drug design leverages the understanding of SAR and ligand-receptor interactions to create new molecules with enhanced potency, selectivity, and desired pharmacological properties. For the benzo[d]isothiazol-3(2H)-one scaffold, this involves the deliberate modification of the core structure and its substituents to optimize interactions with a specific biological target.

A key strategy involves starting with a "hit" or "lead" compound—a molecule with known, albeit modest, activity. For example, in the development of inhibitors targeting the PD-1/PD-L1 interaction for tumor immunotherapy, a series of compounds with the benzo[d]isothiazol structure were designed and synthesized based on a previously identified hit compound. nih.gov This process involves:

Target Identification and Validation: Confirming that modulating the target will have a therapeutic effect.

Structural Analysis: Using techniques like X-ray crystallography or computational modeling (e.g., molecular docking) to understand how the lead compound binds to its target. nih.gov This reveals key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding.

Structure-Based Design: Modifying the lead compound to enhance these interactions or to form new ones. This can involve changing N-substituents to better fill a hydrophobic pocket, altering the core oxidation state to modulate electrophilicity, or adding functional groups to the benzene (B151609) ring to create new hydrogen bonds. nih.govmdpi.com For HLE inhibitors, an initial lead was improved by introducing lipophilic substituents and modulating the electrophilicity of the carbonyl group, consistent with a proposed mechanism of inhibition. researchgate.net

Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested to determine if the modifications resulted in improved activity. This iterative cycle of design, synthesis, and testing is the foundation of rational drug design.

Computational methods are integral to this process. Molecular dynamics simulations and advanced sampling techniques can reveal the binding modes and dissociation processes of inhibitors, providing critical insights that guide the next round of design. nih.gov By combining empirical SAR data with structure-based computational approaches, researchers can more efficiently navigate chemical space to develop potent and selective therapeutic agents derived from the versatile benzo[d]isothiazol-3(2H)-one scaffold.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms in 2-Pentylbenzo[d]isothiazol-3(2H)-one can be meticulously mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[d]isothiazole ring system and the aliphatic protons of the N-pentyl chain. The aromatic region would typically display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The protons of the pentyl group would appear in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely present as a triplet, while the methylene groups (CH₂) adjacent to the nitrogen and the terminal methyl group would also show characteristic multiplicities based on their neighboring protons.

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H~7.4 - 8.1~120 - 140
N-CH₂~3.7~40 - 45
(CH₂)₃~1.3 - 1.8~20 - 35
CH₃~0.9~14
C=O-~160 - 170
Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

High-Resolution Mass Spectrometry (HRMS) Techniques for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be deduced, which is crucial for confirming the identity of this compound.

Techniques such as Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used. For this compound (C₁₂H₁₅NOS), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm its elemental composition. For instance, the related compound 2-propylbenzo[d]isothiazol-3(2H)-one-1-oxide has a calculated m/z for [M+H]⁺ of 210.0583, which was found to be 210.0581 experimentally, confirming its formula. mdpi.com

In addition to providing the accurate mass, HRMS can also be used to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the masses of the resulting fragment ions, valuable structural information can be obtained, which helps to piece together the different components of the molecule, further corroborating the structure elucidated by NMR.

IonFormulaCalculated Exact Mass (m/z)
[M]⁺C₁₂H₁₅NOS221.0874
[M+H]⁺C₁₂H₁₆NOS⁺222.0953
[M+Na]⁺C₁₂H₁₅NNaOS⁺244.0772
Table 2. Predicted high-resolution mass spectrometry data for this compound.

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. While obtaining suitable crystals of the parent compound can sometimes be challenging, the preparation of derivatives can facilitate crystallization.

For the benzo[d]isothiazole scaffold, X-ray crystallography has been successfully employed to determine the structures of various derivatives. For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one was determined to confirm its molecular geometry, revealing the planarity of the fused ring system and specific intramolecular contacts. nih.gov This demonstrates the utility of X-ray crystallography in providing unambiguous proof of structure for compounds containing the benzo[d]isothiazole core. Should a crystalline derivative of this compound be prepared, this technique could provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state, thus offering the ultimate confirmation of its structure.

Future Perspectives and Emerging Research Directions in 2 Pentylbenzo D Isothiazol 3 2h One Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of the core benzisothiazolinone scaffold has progressed significantly from traditional methods, which were often limited by harsh reaction conditions, the use of toxic reagents like chlorine, and low yields. nih.gov The future of synthesizing 2-Pentylbenzo[d]isothiazol-3(2H)-one and its analogues lies in the development of novel catalytic systems that prioritize sustainability, efficiency, and safety.

Recent advancements have focused on greener alternatives, moving away from stoichiometric reagents to catalytic processes. nih.gov Key areas of development include:

Copper-Catalyzed Systems: Copper(I) and Copper(II) catalysts have emerged as effective mediators for the intramolecular N–S bond formation, a crucial step in creating the benzisothiazolinone ring. nih.govarkat-usa.org These systems can utilize molecular oxygen (O₂) as a terminal oxidant, offering a more environmentally benign pathway compared to traditional chemical oxidants. nih.gov For instance, Cu(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides provides excellent yields of the core structure. nih.govmdpi.com Another approach involves the reaction of 2-halobenzamides with a sulfur source like elemental sulfur (S₈) or carbon disulfide (CS₂), catalyzed by copper salts. nih.gov

Electrochemical Synthesis: Electrochemistry is being recognized as a powerful and sustainable tool in organic synthesis, replacing chemical redox agents with electricity. nih.gov An electrochemical dehydrogenative cyclization has been developed for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.govmdpi.com This method proceeds via constant-current electrolysis in an undivided cell, generating hydrogen gas as the only byproduct, which exemplifies a green chemical process. mdpi.com

Alternative Reagents and Conditions: Research has also explored the use of less hazardous reagents and milder conditions. One protocol uses potassium bromide (KBr) as a catalyst under an oxygen atmosphere to achieve intramolecular oxidative dehydrogenative cyclization. nih.gov The mechanism involves the in-situ generation and recycling of bromine, minimizing waste. nih.govmdpi.com

These modern catalytic approaches, initially developed for the parent BIT structure, provide a robust framework for the sustainable and efficient production of N-substituted derivatives like this compound.

Table 1: Comparison of Synthetic Methodologies for the Benzisothiazolinone Scaffold

MethodologyKey Reagents/CatalystsAdvantagesReference
Traditional MethodsChlorine (Cl₂), SO₂Cl₂Established procedures nih.gov
Cu(I)-Catalyzed OxidationCu(I) catalyst, O₂High yields, uses sustainable oxidant nih.gov
Cu(II)-Catalyzed AnnulationCuBr₂, S₈, Microwave (MW)Effective for 2-iodobenzamides nih.gov
Electrochemical Cyclization(n-Bu)₄NBr, constant currentGreen (uses electricity), no chemical oxidants, H₂ byproduct nih.govmdpi.com
KBr-Catalyzed OxidationKBr, O₂Avoids harsh reagents, catalytic cycle nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and providing deeper insights into molecular processes. nih.govnih.gov For this compound, these computational tools offer powerful avenues for future exploration.

De Novo Compound Design: Generative AI models can design novel molecules from scratch. mdpi.comresearchgate.net By training these models on datasets of known biocides or molecules with specific properties, it is possible to generate new benzisothiazolinone derivatives, including variations of the N-alkyl chain, with potentially enhanced efficacy or novel functionalities. researchgate.net

Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest synthetic pathways. nih.govrsc.org This can significantly reduce the experimental effort required to develop and refine the synthesis of this compound and other derivatives. nih.gov

Mechanistic Prediction: Understanding reaction mechanisms is fundamental to improving chemical processes. ML models, particularly Δ²-learning models, are being developed to predict reaction properties like activation energies with high accuracy at a low computational cost. rsc.orgresearchgate.net Such models could be applied to elucidate the mechanisms of the catalytic syntheses described previously or to understand the compound's mode of action at a quantum-chemical level. bath.ac.uk

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, built using ML, can correlate the structural features of molecules with their biological activity. mdpi.com A QSAR model for benzisothiazolinones could predict the biocidal activity of new derivatives like this compound, guiding the design of more potent or selective agents. peerj.com

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML TaskSpecific ApplicationPotential OutcomeReference
De Novo DesignGenerate novel N-alkyl benzisothiazolinone structuresDiscovery of compounds with improved biocidal activity or new properties mdpi.comresearchgate.net
Reaction PredictionPredict major products and yields for functionalization reactionsAccelerated development of synthetic routes nih.govrsc.org
Mechanistic AnalysisCalculate activation barriers for synthetic steps or biological interactionsDeeper understanding of reaction pathways and mode of action rsc.orgresearchgate.net
QSAR ModelingPredict biocidal activity based on molecular structureRational design of more effective analogues mdpi.compeerj.com

Exploration of Non-Canonical Molecular Interactions for Functional Design

The function of a molecule is intrinsically linked to its interactions with its environment. While the primary biocidal mechanism of isothiazolinones is understood to involve covalent bond formation with thiol-containing proteins, a deeper exploration of non-canonical interactions could unlock new design principles. irobiocide.com

The bactericidal action is believed to occur as the isothiazolinone penetrates the microbial cell membrane and interacts with intracellular sulfur-containing proteins and enzymes. irobiocide.com This interaction disrupts the S-N bond in the isothiazolinone ring and leads to the formation of disulfide bridges with the biological target, thereby inactivating it. irobiocide.com

Future research can build upon this by investigating:

Hydrophobic Interactions: The N-pentyl group in this compound introduces significant lipophilicity. Systematically studying how this alkyl chain interacts with hydrophobic pockets in target enzymes or facilitates membrane transport could lead to the design of derivatives with enhanced cellular uptake or target specificity.

π-Stacking and Aromatic Interactions: The fused benzene (B151609) ring is a key structural feature. Its potential for π-π stacking or cation-π interactions with biological targets is an underexplored area. Computational modeling and biophysical studies could reveal whether these interactions contribute to the compound's binding affinity and specificity, offering another axis for optimization.

Halogen Bonding and Other Weak Interactions: The introduction of halogen substituents onto the aromatic ring could enable specific halogen bonding interactions with protein backbones or side chains. Designing molecules that leverage these and other subtle, non-canonical interactions could lead to highly selective inhibitors.

By combining computational chemistry with experimental validation, a more nuanced map of the molecular interactions governing the activity of this compound can be developed, enabling a more rational and sophisticated approach to functional design.

Advanced Functionalization Techniques for Expanding Chemical Diversity

Expanding the chemical diversity of the this compound scaffold is key to discovering new properties and applications. Advanced functionalization techniques that allow for precise modification of the core structure are at the forefront of this effort.

Selective Oxidation: The sulfur atom in the isothiazolinone ring is a key site for chemical modification. A metal-free, efficient, and green method for the selective oxidation of the sulfur atom in benzo[d]isothiazol-3(2H)-ones to form benzo[d]isothiazol-3(2H)-one-1-oxides has been developed using Selectfluor in an aqueous medium. mdpi.com These oxidized derivatives are of interest for their own unique biological properties. mdpi.com This method has been successfully applied to N-alkyl derivatives, including the synthesis of this compound-1-oxide. mdpi.com

C–H Bond Functionalization: Direct C–H bond functionalization is a powerful strategy in modern organic synthesis that allows for the modification of molecules without the need for pre-installed functional groups. youtube.comprinceton.edu This approach could be applied to this compound to:

Functionalize the Aromatic Ring: Transition-metal catalyzed C–H activation could be used to introduce new substituents (e.g., aryl, alkyl, or heteroatom groups) onto the benzene ring, creating a library of derivatives with diverse electronic and steric properties. youtube.comresearchgate.net

Modify the Alkyl Chain: C–H bonds on the pentyl group could also be targeted for functionalization, enabling the introduction of polarity, new reactive handles, or other groups to modulate the compound's physicochemical properties.

These advanced techniques provide the tools to systematically and efficiently explore the chemical space around this compound, facilitating the development of next-generation compounds with tailored functionalities.

Table 3: Summary of Advanced Functionalization Strategies

TechniqueTarget SitePotential ModificationSignificanceReference
Selective OxidationSulfur atomFormation of S-oxidesAccess to derivatives with different biological profiles mdpi.com
Aromatic C-H ActivationBenzene ring C-H bondsArylation, alkylation, halogenationSystematic modification of electronic and steric properties youtube.comresearchgate.net
Aliphatic C-H ActivationPentyl chain C-H bondsHydroxylation, aminationModulation of solubility, polarity, and metabolic stability youtube.com

Q & A

Q. What are the standard synthetic methodologies for preparing 2-Pentylbenzo[d]isothiazol-3(2H)-one derivatives?

A copper-catalyzed one-pot synthesis is widely used, involving the reaction of N-substituted 2-halobenzamides with sulfur powder and a base (e.g., K₂CO₃ or Cs₂CO₃) in DMF at 75–135°C under nitrogen. This method achieves high yields (up to 93%) and tolerates diverse substituents, as demonstrated by NMR, FT-IR, and elemental analysis for structural validation . Alternative approaches include trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides, which is critical for generating bioactive derivatives .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are primary tools for confirming functional groups and substitution patterns. For example, 1H^1H NMR peaks at δ 3.88 (t, J = 7.2 Hz) and 13C^{13}C NMR signals at δ 165.5 confirm the isothiazolone ring and alkyl chain connectivity . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition, while melting point determination (e.g., 146–147°C for methoxyphenyl derivatives) aids in purity assessment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Occupational exposure should be minimized due to potential allergic reactions and respiratory sensitization. Pre-employment medical exams, including baseline respiratory function tests, are recommended for personnel with pre-existing conditions. Periodic health monitoring and proper ventilation are essential, as per CLP Regulation guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of N-substituted derivatives?

Catalyst selection (e.g., CuCl vs. other copper salts) and solvent polarity significantly influence reaction efficiency. For instance, DMF as a solvent at 135°C enhances sulfur incorporation into the benzothiazole ring, achieving >90% yield for N-butyl derivatives. Lower temperatures (75°C) may reduce side reactions but require extended reaction times . Kinetic studies using TLC monitoring are advised to balance yield and purity .

Q. What advanced techniques elucidate degradation pathways of this compound under UV/H₂O₂ treatment?

Real-time laser desorption/ionization coupled with orbitrap tandem MS enables detection of short-lived intermediates (e.g., hydroxylated or sulfoxide byproducts) during UV/H₂O₂ advanced oxidation. This method revealed a multi-step mechanism involving radical cleavage and ring-opening, critical for environmental fate studies .

Q. How do contradictions in catalytic systems for benzoisothiazolone synthesis arise, and how can they be resolved?

Discrepancies in yield or selectivity often stem from competing reaction pathways (e.g., C-S vs. N-S bond formation). For example, CuCl promotes sulfur insertion, while Pd catalysts favor cross-coupling byproducts. Systematic screening of bases (Cs₂CO₃ vs. K₂CO₃) and sulfur stoichiometry (1.5–2.0 equiv) can mitigate these issues .

Q. What strategies enable selective oxidation of this compound to sulfoxide or sulfone derivatives?

Selectfluor in aqueous media selectively oxidizes the sulfur atom to sulfoxides (e.g., benzo[d]isothiazol-3(2H)-one-1-oxide) with 87% yield. Sequential oxidation using m-CPBA further converts sulfoxides to sulfones, as demonstrated in saccharin synthesis . Solvent choice (water vs. organic) and oxidant stoichiometry are key to controlling selectivity.

Q. What are the emerging applications of this compound in antimicrobial and antifouling research?

Derivatives exhibit potent biocidal activity against marine fouling organisms (e.g., Navicula diatoms and barnacle larvae) at low concentrations (IC₅₀ ~1.6 μM). Structure-activity relationship (SAR) studies highlight the importance of the pentyl chain for membrane penetration and biofilm disruption . In medicinal chemistry, fluorinated analogs (e.g., 6-fluoro derivatives) show promise as phosphomannose isomerase inhibitors for congenital glycosylation disorders .

Data Contradiction Analysis

Conflicting reports on catalytic efficiency in synthesis (e.g., CuCl vs. alternative catalysts) may arise from substrate-specific reactivity or impurities in sulfur sources. For example, CuCl outperforms Pd in sulfur-rich environments but requires rigorous exclusion of moisture . Cross-validation using isotopic labeling (e.g., deuterated analogs in MS studies) can resolve mechanistic ambiguities .

Key Research Gaps

  • Environmental Persistence : Limited data on the long-term stability of degradation intermediates in aquatic systems.
  • In Vivo Toxicity : Most studies focus on in vitro antimicrobial activity; mammalian toxicity profiles remain undercharacterized.

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